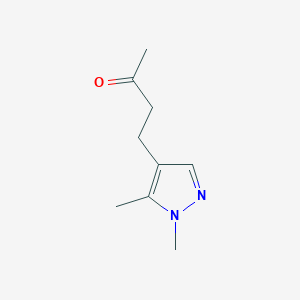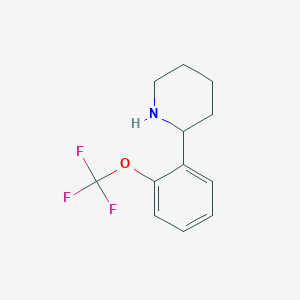![molecular formula C6H14ClNOS B13610462 3-[(Methylamino)methyl]thiolan-3-olhydrochloride CAS No. 2792217-36-6](/img/structure/B13610462.png)
3-[(Methylamino)methyl]thiolan-3-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is a chemical compound with a unique structure that includes a thiolane ring substituted with a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylamino)methyl]thiolan-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered functional groups.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Methylamino)methyl]thiolan-3-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Methylamino)methyl]oxolan-3-ol: A structurally similar compound with an oxolane ring instead of a thiolane ring.
3-[(Methylamino)methyl]tetrahydrofuran-3-ol: Another related compound with a tetrahydrofuran ring.
Uniqueness
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
2792217-36-6 |
|---|---|
Molekularformel |
C6H14ClNOS |
Molekulargewicht |
183.70 g/mol |
IUPAC-Name |
3-(methylaminomethyl)thiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-7-4-6(8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
InChI-Schlüssel |
UETUYARXAJXQST-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CCSC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
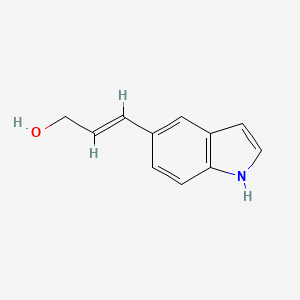
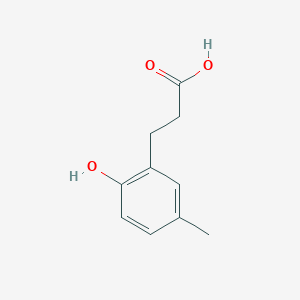

![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
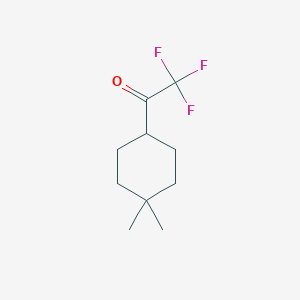
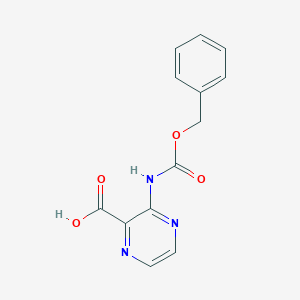
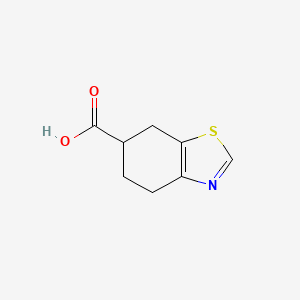


![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

